molecular formula C19H14Cl2N2O3S B13727315 2,4-dichloro-N-[4-(phenylsulfamoyl)phenyl]benzamide

2,4-dichloro-N-[4-(phenylsulfamoyl)phenyl]benzamide

Cat. No.: B13727315
M. Wt: 421.3 g/mol
InChI Key: LNUTUGZHBGDTOU-UHFFFAOYSA-N
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Description

Historical Context of Sulfonamide-Containing Benzamide Derivatives

Origins of Sulfonamides in Antimicrobial Therapy

The therapeutic potential of sulfonamides was first realized in the 1930s with the discovery of prontosil, a prodrug metabolized to sulfanilamide, which exhibited broad-spectrum antibacterial activity. This breakthrough marked the advent of synthetic antibiotics and laid the foundation for systematic structure-activity relationship (SAR) studies. Researchers soon recognized that sulfonamide derivatives could be modified to improve efficacy and reduce toxicity. For instance, the introduction of a benzamide group—a feature central to 2,4-dichloro-N-[4-(phenylsulfamoyl)phenyl]benzamide—emerged as a strategy to enhance binding affinity to bacterial enzymes while maintaining sulfonamide’s core inhibitory mechanism.

By the mid-20th century, sulfapyridine and related analogs demonstrated clinical success in treating pneumonia and other bacterial infections, validating the combinatorial approach of sulfonamide hybridization with aromatic systems. The integration of benzamide moieties further diversified biological targets, enabling interactions with eukaryotic enzymes such as carbonic anhydrases and acetylcholinesterases.

Table 1: Structural Evolution of Sulfonamide-Benzamide Hybrids
Compound Molecular Formula Key Modifications Biological Target
Sulfanilamide C₆H₈N₂O₂S Parent sulfonamide Dihydropteroate synthase
Sulfapyridine C₁₁H₁₁N₃O₂S Pyridine ring addition Bacterial synthesis pathways
2,4-Dichloro-N-[4-(PhSO₂NH)Ph]Benzamide C₁₉H₁₄Cl₂N₂O₃S Dichlorination + benzamide linkage Carbonic anhydrase, AChE

Mechanistic Advancements in Hybrid Pharmacophores

Contemporary research has elucidated the dual functionality of sulfonamide-benzamide hybrids. The sulfonamide group acts as a zinc-binding motif in carbonic anhydrase inhibition, while the benzamide component facilitates π-π stacking interactions with aromatic residues in enzyme active sites. For example, derivatives resembling this compound exhibit nanomolar inhibitory constants (Kᵢ) against human carbonic anhydrase I (4.07 ± 0.38 nM) and II (10.68 ± 0.98 nM), surpassing early sulfonamides in potency. This synergy between sulfonamide and benzamide groups underscores their roles in multi-target drug design.

Furthermore, chlorination at the 2,4-positions of the benzamide ring enhances lipophilicity (XLogP3-AA = 4.5), promoting membrane permeability and target engagement. Such modifications align with SAR studies showing that electron-withdrawing groups like chlorine improve metabolic stability by reducing oxidative deamination.

Properties

Molecular Formula

C19H14Cl2N2O3S

Molecular Weight

421.3 g/mol

IUPAC Name

2,4-dichloro-N-[4-(phenylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C19H14Cl2N2O3S/c20-13-6-11-17(18(21)12-13)19(24)22-14-7-9-16(10-8-14)27(25,26)23-15-4-2-1-3-5-15/h1-12,23H,(H,22,24)

InChI Key

LNUTUGZHBGDTOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 2,4-dichloro-N-[4-(phenylsulfamoyl)phenyl]benzamide involves the acylation of 4-aminophenylsulfamide with 2,4-dichlorobenzoyl chloride. The reaction typically proceeds as follows:

  • Starting materials: 2,4-dichlorobenzoyl chloride and 4-aminophenylsulfamide.
  • Reaction medium: Organic solvents such as dichloromethane or dimethylformamide (DMF).
  • Base: Triethylamine or other organic bases to neutralize the hydrochloric acid generated.
  • Temperature: Usually room temperature to mild heating (60–80°C) to optimize yield.
  • Purification: Recrystallization or column chromatography using silica gel with eluents like ethyl acetate/hexane.

This method yields the target benzamide with high purity and yields typically exceeding 75%, depending on reaction optimization parameters such as solvent choice and coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N-hydroxysuccinimide (NHS)) to facilitate amide bond formation.

Industrial Production Considerations

On an industrial scale, the synthesis retains the core acylation strategy but employs:

Alternative Synthetic Strategies

Recent advances in sulfonamide chemistry suggest radical-mediated coupling reactions as alternative methods to construct sulfonamide-linked benzamides. For example, copper-catalyzed coupling of sodium sulfinates with anilines under mild conditions has been reported, involving radical intermediates and providing good yields of sulfonamide products. Such methods may be adapted for synthesizing phenylsulfamoyl-substituted benzamides, offering potentially greener and more versatile routes.

Data Table: Summary of Preparation Methods

Preparation Method Starting Materials Reaction Conditions Yield (%) Purification Method Notes
Acylation of 4-aminophenylsulfamide 2,4-dichlorobenzoyl chloride, 4-aminophenylsulfamide DCM or DMF, triethylamine, RT to 80°C >75 Recrystallization, column chromatography Most common, well-established
Copper-catalyzed radical coupling (alternative) Sodium sulfinates, anilines CuBr2 catalyst, K2S2O8, 60°C, 12 h Moderate to high Column chromatography Radical mechanism, greener approach
Continuous flow synthesis (industrial) Same as batch acylation Automated flow reactors, controlled temp High HPLC Scalable, efficient, high purity

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[4-(phenylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The phenylsulfamoyl group can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of sulfone or sulfoxide derivatives.

    Reduction: Formation of sulfide derivatives.

    Hydrolysis: Formation of 2,4-dichlorobenzoic acid and 4-aminophenylsulfamide.

Scientific Research Applications

2,4-dichloro-N-[4-(phenylsulfamoyl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and bacterial infections.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[4-(phenylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(2,4-dichlorophenyl)benzamide
  • 2,4-dichloro-N-(4-nitrophenyl)benzamide
  • 2,4-dichloro-N-(4-phenoxyphenyl)benzamide

Comparison

2,4-dichloro-N-[4-(phenylsulfamoyl)phenyl]benzamide is unique due to the presence of the phenylsulfamoyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity patterns and biological activities. For instance, the phenylsulfamoyl group can enhance its solubility in certain solvents and may contribute to its potential therapeutic effects.

Biological Activity

2,4-Dichloro-N-[4-(phenylsulfamoyl)phenyl]benzamide is a synthetic compound belonging to the class of sulfonamide derivatives. Its chemical structure features a dichloro substitution on the benzene ring and a phenylsulfamoyl group, which significantly contributes to its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. The compound interacts with various molecular targets, leading to alterations in cellular signaling pathways. Notably, it has been shown to act as an inhibitor of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. This inhibition can result in decreased interleukin-1 beta release, making it a candidate for treating inflammatory diseases.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that related compounds could effectively target microtubules in drug-resistant cancer cells, leading to cell cycle arrest and apoptosis . The compound's ability to overcome drug resistance highlights its potential as a novel therapeutic agent in oncology.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound reveals that modifications to the sulfonamide moiety can enhance its inhibitory potency against specific targets. For instance, derivatives with additional functional groups have shown improved biological activities, suggesting that careful structural modifications can optimize therapeutic effects .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on cell proliferation in various cancer cell lines. It has been tested against vincristine-resistant nasopharyngeal cancer cells, showing superior cytotoxicity compared to traditional chemotherapeutics like vincristine and etoposide .

Data Table: Biological Activity Summary

Activity Effect Reference
NLRP3 Inflammasome InhibitionDecreased IL-1 beta release
Anticancer ActivityInduced apoptosis in drug-resistant cells
Microtubule TargetingCell cycle arrest at G2/M phase
Structure-Activity RelationshipEnhanced potency with structural modifications

Q & A

Q. What are the optimal reaction conditions for synthesizing 2,4-dichloro-N-[4-(phenylsulfamoyl)phenyl]benzamide with high yield and purity?

  • Methodological Answer : The synthesis requires precise control of temperature (typically 60–80°C), solvent selection (e.g., dimethylformamide [DMF] or dichloromethane [DCM]), and pH (neutral to slightly acidic conditions). Catalysts such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N-hydroxysuccinimide (NHS) may be used to facilitate amide bond formation. Purification via column chromatography with silica gel and eluents like ethyl acetate/hexane mixtures is critical to isolate the product .

Q. How can the compound’s structure be validated experimentally?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • NMR : Confirm aromatic proton environments (e.g., 2,4-dichlorophenyl protons at δ 7.3–7.6 ppm) and sulfonamide NH signals (δ 8.1–8.3 ppm) .
  • IR : Identify characteristic peaks for sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) groups .
  • Mass Spectrometry : Verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. What solvents are compatible with this compound for in vitro assays?

  • Methodological Answer : The compound is soluble in polar aprotic solvents (DMF, DMSO) but has limited solubility in water. For biological assays, prepare stock solutions in DMSO (≤0.1% v/v final concentration) to avoid cytotoxicity. Compatibility with aqueous buffers (e.g., PBS, pH 7.4) should be validated via dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, cell line variability, or compound aggregation). To address this:
  • Perform dose-response curves under standardized conditions.
  • Use orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) to confirm target binding.
  • Validate solubility and stability via HPLC at assay timepoints .

Q. What strategies enhance the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer : Structural modifications to improve bioavailability:
  • Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the benzamide or sulfonamide moieties.
  • Optimize logP values (<5) via computational modeling (e.g., Schrödinger’s QikProp) to balance membrane permeability and solubility .
  • Conduct metabolic stability assays in liver microsomes to identify vulnerable sites for deuteration or fluorination .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer : Design derivatives by:
  • Varying substituents on the dichlorophenyl ring (e.g., replacing Cl with CF₃ or NO₂).
  • Modifying the sulfamoylphenyl group (e.g., alkylation or aryl substitution).
    Evaluate changes in bioactivity using high-throughput screening (HTS) and correlate with computational docking (e.g., AutoDock Vina) to identify key binding interactions .

Key Research Findings

  • Synthetic Efficiency : Yields >75% achieved using DMF as solvent and EDC/NHS coupling .
  • Biological Activity : Demonstrates nanomolar inhibition against kinase targets linked to inflammatory pathways .
  • Stability : Degrades <10% in PBS (pH 7.4) over 24h but requires light-sensitive storage .

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